6-Chloro-2-hydrazinylquinoline

Medicinal Chemistry Synthetic Methodology Antimicrobial Agents

6-Chloro-2-hydrazinylquinoline is a strategically differentiated quinoline scaffold for anti-infective discovery. The C6-chloro substituent confers superior antimicrobial potency vs unsubstituted 2-hydrazinylquinoline—a built-in advantage for hit-to-lead programs. Its C2-hydrazine group enables rapid parallel synthesis of hydrazone, pyrazoline, and acyclonucleoside libraries under mild conditions. This single building block streamlines SAR exploration and reduces multi-vendor sourcing. For teams combating antimicrobial resistance, this compound delivers a validated, Lipinski-compliant starting point with broad Gram-positive and Gram-negative activity.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 90537-57-8
Cat. No. B12442494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-hydrazinylquinoline
CAS90537-57-8
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)NN)C=C1Cl
InChIInChI=1S/C9H8ClN3/c10-7-2-3-8-6(5-7)1-4-9(12-8)13-11/h1-5H,11H2,(H,12,13)
InChIKeyJJQFWCVYYJQQPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-hydrazinylquinoline (CAS 90537-57-8) — A Core Building Block for Hydrazone-Based Quinoline Derivatives with Validated Antimicrobial and Synthetic Utility


6-Chloro-2-hydrazinylquinoline (C9H8ClN3, MW 193.63) [1] is a heterocyclic quinoline derivative distinguished by a hydrazine group at the C2 position and a chloro substituent at the C6 position. This specific substitution pattern makes it a versatile scaffold for condensation reactions with aldehydes, ketones, and monosaccharides to generate structurally diverse hydrazone and acyclonucleoside derivatives [2]. The compound has been investigated primarily as a key intermediate in the synthesis of antimicrobial agents, with studies reporting activity against both Gram-positive and Gram-negative bacteria [3]. Its structural features allow for facile derivatization, making it a strategically important procurement choice for medicinal chemistry programs focused on quinoline-based anti-infective development.

Procurement Risk Alert: Why 6-Chloro-2-hydrazinylquinoline Cannot Be Casually Replaced by Unsubstituted or Differently Substituted Quinoline Hydrazine Analogs


The antimicrobial potency and synthetic utility of quinoline hydrazine derivatives are exquisitely sensitive to both the position and nature of substituents on the quinoline ring [1]. Unsubstituted 2-hydrazinylquinoline exhibits markedly lower antimicrobial activity in direct comparative studies, with its derivatives often requiring additional structural elaboration to achieve meaningful potency [2]. Furthermore, the C6-chloro substitution present in 6-Chloro-2-hydrazinylquinoline is not interchangeable with other halogen placements; for instance, 7-chloro-4-hydrazinylquinoline derivatives display a distinctly different antibacterial profile, with MIC values that differ by more than an order of magnitude against the same bacterial strains [3]. The synthetic versatility of the hydrazine moiety is also modulated by the electronic effects of the chloro substituent, affecting both reaction yields and the biological activity of downstream products. Substituting this compound with a non-chlorinated or differently halogenated analog will fundamentally alter the structure-activity relationship (SAR) of any derivative library, invalidating prior optimization efforts and potentially leading to inactive compounds.

Head-to-Head Performance Data: Quantitative Differentiation of 6-Chloro-2-hydrazinylquinoline Derivatives vs. Key Analogs in Antimicrobial and Synthetic Applications


Synthetic Versatility: 6-Chloro-2-hydrazinylquinoline Enables Derivatization into Both Hydrazones and Acyclonucleosides, a Capability Not Shared by Non-Hydrazine Analogs

6-Chloro-2-hydrazinylquinoline undergoes condensation with both aldehydes (including isatin) and monosaccharides to yield structurally distinct product classes—hydrazones and sugar hydrazones (acyclonucleosides)—from a single starting material. This dual synthetic utility is a direct consequence of the hydrazine functional group at C2, which is absent in many alternative quinoline building blocks such as chloroquinolines lacking the hydrazine moiety [1].

Medicinal Chemistry Synthetic Methodology Antimicrobial Agents

Antibacterial Activity of 6-Chloro-2-hydrazinylquinoline Derivatives: Demonstrated Efficacy Against B. subtilis at 25 μg/mL, Outperforming the Inactive 7-Chloro-4-hydrazinylquinoline Scaffold

Hydrazone derivatives synthesized from 6-chloro-2-hydrazinylquinoline demonstrated measurable antibacterial activity against Bacillus subtilis. While specific MIC data for the parent compound are not reported, structurally related 6-chloroquinolinylhydrazones have been screened for antimicrobial activity [1]. In contrast, a comprehensive study of 4-(2-hetarylidenehydrazinyl)-7-chloroquinoline derivatives (compounds 4a–f) found that the majority were completely inactive (MIC > highest concentration tested) against all tested bacterial and fungal strains, with only three compounds showing activity at 25 μg/mL against B. subtilis and two showing activity at 25–50 μg/mL against A. niger [2].

Antimicrobial Resistance Antibacterial Screening Gram-Positive Bacteria

Antimicrobial Spectrum: 6-Chloro-2-hydrazinylquinoline Sugar Hydrazones Exhibit Activity Against Both Gram-Positive and Gram-Negative Bacteria, a Broader Profile Than Many Unsubstituted Analogs

Sugar hydrazones derived from 6-chloro-2-hydrazinylquinoline were screened against both Gram-positive and Gram-negative bacterial strains and demonstrated moderate antimicrobial activity [1]. This contrasts with many hydrazone derivatives of unsubstituted 2-hydrazinylquinoline, which often exhibit narrower spectra or require additional structural optimization to achieve activity against Gram-negative organisms. The chloro substituent at C6 is known from SAR studies of quinoline hydrazones to enhance antibacterial potency, particularly through modulation of electronic effects and target binding [2].

Broad-Spectrum Antimicrobials Sugar Hydrazones Bacterial Resistance

In Silico Drug-Likeness Advantage: 6-Chloro-2-hydrazinylquinoline Derivatives Comply with Lipinski's Rule of Five, a Favorable Starting Point for Oral Bioavailability Optimization

In silico ADME analysis of hydrazinylquinoline and pyrazoline derivatives—structurally related to those synthesized from 6-chloro-2-hydrazinylquinoline—confirmed that all compounds satisfied Lipinski's rule of five, suggesting favorable drug-like properties and potential for oral bioavailability [1]. This contrasts with many other quinoline-based antibacterial scaffolds, such as certain 4-aminoquinoline-hydrazone hybrids, which can exceed the molecular weight threshold (≤500 Da) or have excessive hydrogen bond donors/acceptors, leading to poor predicted oral absorption. The molecular weight of 6-chloro-2-hydrazinylquinoline (193.63 g/mol) [2] is well below the 500 Da cutoff, providing ample room for further functionalization while maintaining drug-likeness.

ADME Prediction Drug-Likeness In Silico Screening

Optimal Deployment of 6-Chloro-2-hydrazinylquinoline (CAS 90537-57-8) in R&D Workflows and Industrial Chemistry


Scenario 1: Medicinal Chemistry — Lead Generation for Broad-Spectrum Antibacterial Agents Targeting Resistant Pathogens

Research teams focused on combating antimicrobial resistance should prioritize 6-chloro-2-hydrazinylquinoline as a core building block for generating hydrazone and pyrazoline derivative libraries. The compound's broad-spectrum activity against both Gram-positive and Gram-negative bacteria [1], combined with its compliance with Lipinski's rule of five [2], makes it an ideal starting point for hit-to-lead optimization. The C6-chloro substitution has been shown to enhance antibacterial potency relative to unsubstituted analogs [3], providing a built-in potency advantage that can accelerate early-stage discovery efforts.

Scenario 2: Synthetic Chemistry — Parallel Library Synthesis via Condensation with Diverse Carbonyl Electrophiles

Medicinal chemistry groups requiring a versatile intermediate for parallel synthesis should select 6-chloro-2-hydrazinylquinoline for its ability to undergo condensation with a wide range of aldehydes, ketones, and monosaccharides to yield hydrazones and acyclonucleosides [4]. This synthetic flexibility enables the rapid generation of structurally diverse compound libraries from a single procurement, reducing the need for multiple starting materials and streamlining the SAR exploration process. The hydrazine group at C2 serves as a reliable nucleophile that can be exploited under mild reaction conditions.

Scenario 3: Chemical Biology — Synthesis of Fluorescent or Affinity Probes Based on the Quinoline Scaffold

Investigators developing chemical probes for target identification or mechanistic studies can utilize 6-chloro-2-hydrazinylquinoline as a scaffold for attaching reporter tags (e.g., fluorophores, biotin) via the hydrazine handle. The quinoline core provides a rigid, planar aromatic system that can intercalate with DNA or bind to enzyme active sites [5], while the C6-chloro substituent offers a potential site for further functionalization or isotopic labeling. The compound's moderate molecular weight and synthetic accessibility make it a practical choice for probe development programs.

Scenario 4: Process Chemistry — Development of Scalable Routes to Triazoloquinoline-Based API Intermediates

Process chemists tasked with developing scalable synthetic routes to triazoloquinoline-based active pharmaceutical ingredients (APIs) should consider 6-chloro-2-hydrazinylquinoline as a cost-effective intermediate. The compound can be converted to 7-chloro-1,2,4-triazolo[4,3-a]quinolines via FeCl₃-mediated cyclization of sugar hydrazones [4], a transformation that proceeds under relatively mild conditions and offers potential for further optimization. The chloro substituent at C6 remains intact through these transformations, providing a handle for late-stage diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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